3-Piperidinyl cyclopentanecarboxylate hydrochloride

Description

Historical Context and Discovery

The development of 3-piperidinyl cyclopentanecarboxylate hydrochloride can be traced to broader research initiatives focused on piperidine-containing compounds and their pharmaceutical applications. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for subsequent research into piperidine derivatives. The historical significance of piperidine compounds extends to their natural occurrence, as the piperidine structural motif is present in numerous natural alkaloids, including piperine, which gives black pepper its spicy taste.

The specific development of cyclopentanecarboxylate derivatives emerged from medicinal chemistry efforts to create novel pharmaceutical scaffolds with enhanced biological activity. Research into cyclopentane-containing compounds gained momentum as scientists recognized the conformational advantages these rigid ring systems could provide in drug design. The combination of piperidine and cyclopentanecarboxylate elements in a single molecule represents a strategic approach to pharmaceutical development, leveraging the known biological activities of both structural components. The compound's current designation with Chemical Abstracts Service number 1219972-60-7 reflects its formal recognition in chemical databases and its establishment as a distinct chemical entity.

Significance in Organic and Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its incorporation of two pharmacologically important structural elements. Piperidine rings are ubiquitous in pharmaceutical compounds due to their ability to interact with various biological targets while maintaining favorable pharmacokinetic properties. The piperidine structural motif appears in numerous natural alkaloids, including the fire ant toxin solenopsin, the nicotine analog anabasine of tree tobacco, lobeline of Indian tobacco, and the toxic alkaloid coniine from poison hemlock. This widespread occurrence in biologically active natural products underscores the importance of piperidine-containing synthetic compounds.

Research has demonstrated that compounds containing the 3-piperidinyl-1-cyclopentanecarboxamide scaffold exhibit highly potent activity against specific biological targets. Studies have shown that introduction of ring restrictions to linear aminobutyramide chemokine receptor antagonist leads can result in discovery of 1,3-disubstituted cyclopentane scaffolds with enhanced receptor binding and antagonist activity. The cyclopentane ring system provides conformational rigidity that can enhance binding specificity and potency compared to more flexible linear analogs. Furthermore, research has identified 3-substituted aminocyclopentanes as highly potent and selective receptor antagonists, demonstrating the therapeutic potential of this structural class.

The compound's significance extends to its potential applications in neuropharmacology and pain research. Studies have shown that compounds containing similar structural elements exhibit notable biological activities, particularly as receptor antagonists and in interactions with various receptors in the central nervous system. The bicyclic nature of the compound, combining piperidine and cyclopentanecarboxylate moieties, creates unique opportunities for drug design by providing multiple sites for structural modification and optimization.

Nomenclature and Chemical Classification

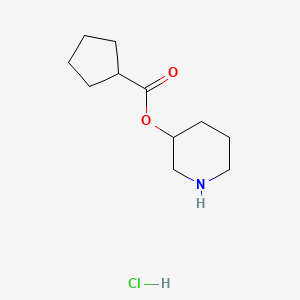

This compound belongs to the chemical class of heterocyclic organic compounds, specifically categorized as a substituted cyclopentanecarboxylate ester. The compound's systematic nomenclature reflects its structural components: the "3-piperidinyl" designation indicates the attachment of the cyclopentanecarboxylate group to the third carbon of the piperidine ring, while "cyclopentanecarboxylate" describes the five-membered ring bearing a carboxylate functional group. The "hydrochloride" suffix indicates the compound exists as a salt formed with hydrochloric acid, which enhances its stability and solubility properties.

The molecular formula of the compound is C₁₁H₂₀ClNO₂, with a molecular weight of 233.74 grams per mole. The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System code: O=C(C1CCCC1)OC2CNCCC2.[H]Cl, which describes the connectivity of atoms within the molecule. This notation system provides a standardized method for representing the compound's structure in chemical databases and computational applications.

Alternative nomenclature systems may refer to the compound using different naming conventions. The compound is also known by its Chemical Abstracts Service registry number 1219972-60-7, which provides a unique identifier for the substance in chemical literature and databases. The MDL number MFCD13559828 serves as another unique identifier in chemical information systems. These various identification systems ensure accurate communication about the compound across different research contexts and publications.

Current Research Status

Current research involving this compound encompasses several important areas of investigation, with particular emphasis on its potential pharmaceutical applications and chemical reactivity. The compound has been studied for its interactions with various biological targets, including its potential as a receptor antagonist and its ability to interact with chemokine receptors. Research indicates that compounds sharing structural similarities with this compound exhibit notable biological activities, particularly in the realm of pharmacology.

Recent investigations have focused on the compound's chemical behavior and its ability to undergo various reactions typical for compounds containing both piperidine and ester functional groups. The compound can participate in hydrolysis reactions, substitution reactions, and nucleophilic substitutions at the carbonyl carbon, making it a versatile intermediate for synthetic applications. These reaction capabilities are crucial for synthesizing derivatives or modifying the compound for specific research applications.

The compound's research status is further enhanced by its availability from multiple chemical suppliers, indicating its importance in current research programs. The compound is available in various purities and quantities, suggesting active research interest and commercial viability. Storage recommendations typically specify sealed containers at room temperature, reflecting the compound's stability under standard laboratory conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀ClNO₂ | |

| Molecular Weight | 233.74 g/mol | |

| Chemical Abstracts Service Number | 1219972-60-7 | |

| MDL Number | MFCD13559828 | |

| SMILES Code | O=C(C1CCCC1)OC2CNCCC2.[H]Cl |

Future research directions for this compound are likely to focus on its potential therapeutic applications, particularly in areas where piperidine-containing compounds have shown promise. The compound's structural features suggest potential applications in neuropharmacology, given the established importance of piperidine derivatives in central nervous system drug development. Additionally, research may explore modifications of the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.

Properties

IUPAC Name |

piperidin-3-yl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(9-4-1-2-5-9)14-10-6-3-7-12-8-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIJAPHSBAGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-60-7 | |

| Record name | Cyclopentanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of cyclopentanecarboxylic acid derivatives, followed by functionalization to introduce the piperidine ring.

Key Steps:

Preparation of Cyclopentanecarboxylic Acid:

- Typically achieved via oxidation of cyclopentane derivatives or via cyclopentyl intermediates derived from malonate chemistry.

- For example, the hydrolysis of cyclopentyl esters synthesized through alkylation of malonate esters under basic conditions, followed by acid hydrolysis.

Formation of Cyclopentanecarboxylate Esters:

- Esterification of cyclopentane carboxylic acid with alcohols (e.g., ethanol or other alcohols) under acidic catalysis or via carbodiimide-mediated coupling.

Research Data:

- A patent describes a method involving hydrolysis of diethyl malonate derivatives followed by esterification to produce cyclopentyl esters, which are then purified through solvent extraction and chromatography (see patent CN113754528A).

Hydrochloride Salt Formation

Method:

The free base of the synthesized piperidinyl cyclopentanecarboxylate is dissolved in anhydrous solvents like ethanol or ether, and hydrogen chloride gas or hydrochloric acid solution is introduced to precipitate the hydrochloride salt.

Research Data:

- The patent CN105924408A describes the formation of the hydrochloride salt by bubbling hydrogen chloride gas into the reaction mixture containing the target compound, followed by crystallization and purification.

Summary of Preparation Methods

Research Findings and Notes

- Efficiency & Simplicity: The patent CN105924408A emphasizes a one-step synthesis route with high yield and operational simplicity, utilizing palladium catalysis for the formation of the piperidinyl cyclopentane core.

- Purification: Chromatography and recrystallization are standard purification steps, ensuring high purity of the final hydrochloride salt.

- Reaction Conditions: Mild conditions (room temperature to 80°C) are sufficient for key steps, reducing energy consumption and operational hazards.

- Environmental Considerations: The methods aim to minimize waste and pollution, aligning with green chemistry principles.

Chemical Reactions Analysis

3-Piperidinyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include phenylsilane, iron complexes, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Piperidinyl cyclopentanecarboxylate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: It has potential therapeutic applications due to its unique chemical structure and properties.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Piperidinyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, and it can interact with various enzymes and receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

This compound shares the cyclopentane core but replaces the piperidinyl group with a methylamino moiety. Key differences include:

- Structural Features : The absence of a piperidine ring reduces steric bulk and alters basicity.

- Spectral Data : 1H-NMR (DMSO-D6) shows distinct proton environments, including a broad singlet at δ 9.18 (2H, NH2+) and methyl resonances at δ 2.57 (3H, CH3) .

- Synthetic Utility : Used in tosylate salt formation (78% yield) for improved crystallinity, contrasting with the hydrochloride salt’s role in direct coupling reactions .

Piperidino(3-Piperidinyl)methanone Hydrochloride

- Structural Divergence : Replaces the ester group with a ketone, altering electronic properties.

- Physical Properties : Higher melting point (215–216°C) compared to the target compound, likely due to stronger intermolecular hydrogen bonding .

- Molecular Weight : C11H20N2O·HCl (232.74 g/mol) vs. the target compound’s larger ester-based structure .

Cyclopentyl Fentanyl Hydrochloride

- Complexity : Incorporates a phenyl-phenylethylcarboxamide group (C25H32N2O·HCl, MW 413.0 g/mol), significantly increasing lipophilicity and opioid receptor affinity .

- Pharmacological Impact : The cyclopentane-carboxamide linkage enhances blood-brain barrier penetration, unlike the ester-based target compound, which lacks opioid activity .

3-Aminopiperidine Derivatives

- Functional Groups: Derivatives like 3-aminopiperidine dihydrochloride (C5H12N2·2HCl) and 3-aminopiperidine-2,6-dione hydrochloride feature amine or dione groups, influencing solubility and reactivity.

- Applications : Primarily used as intermediates in peptide synthesis rather than as pharmacophores, contrasting with the target compound’s role in opioid precursor synthesis .

Tabulated Comparative Analysis

Research Findings and Implications

- Synthetic Flexibility : The hydrochloride salt form of 3-piperidinyl cyclopentanecarboxylate offers superior solubility in polar solvents (e.g., ethyl acetate), facilitating its use in multi-step syntheses .

- Biological Relevance : Unlike cyclopentyl fentanyl, the target compound lacks the aromatic pharmacophore required for µ-opioid receptor binding, highlighting the critical role of structural motifs in bioactivity .

- Thermal Stability: The higher melting point of piperidino(3-piperidinyl)methanone HCl suggests enhanced crystalline stability compared to ester analogs, which may influence formulation strategies .

Biological Activity

3-Piperidinyl cyclopentanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and cardiovascular research. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition can significantly influence calcium signaling pathways, which are crucial for various cellular processes including muscle contraction and neurotransmitter release.

Pharmacokinetics

Research indicates that this compound exhibits high metabolic stability when tested on human liver microsomes. Additionally, it shows relatively weak inhibition of cytochrome P450 isoforms CYP3A4, CYP2D6, and CYP2C9, suggesting a favorable pharmacokinetic profile that may minimize drug-drug interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticonvulsant Properties : Demonstrated potent anticonvulsant effects in animal seizure models, specifically in the maximal electroshock (MES) test and the psychomotor seizure model in mice.

- Cognitive Enhancement : At low doses, the compound has shown potential to enhance cognitive function and memory in rodent models.

- Toxicity Profiles : Higher doses have been associated with neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window between beneficial and adverse effects.

Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of this compound using the MES test. Results indicated that the compound significantly reduced seizure duration compared to control groups, supporting its potential as a therapeutic agent for epilepsy.

Cognitive Function Enhancement

In a separate investigation focused on cognitive enhancement, rodents treated with low doses exhibited improved performance in memory tasks compared to untreated controls. This suggests that the compound may have applications in treating cognitive impairments.

Data Summary

| Activity | Effect | Model | Reference |

|---|---|---|---|

| Anticonvulsant | Significant reduction in seizures | MES test | |

| Cognitive enhancement | Improved memory performance | Rodent model | |

| Toxicity | Neurotoxicity at high doses | Animal studies |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Piperidinyl cyclopentanecarboxylate hydrochloride in laboratory settings?

- Methodological Answer : Safe handling requires strict adherence to hazard communication standards. Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Avoid inhalation and skin contact by working in a fume hood. Store the compound in a cool, dry environment in sealed containers to prevent degradation. Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are primary methods for structural confirmation and purity assessment. Mass spectrometry (MS) can verify molecular weight, while X-ray crystallography may resolve stereochemical details. Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. How can researchers design initial synthesis routes for this compound?

- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as cyclopentanecarboxylic acid and piperidine derivatives. Utilize coupling reactions (e.g., amidation or esterification) under inert atmospheres. Optimize solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., DCC for carbodiimide-mediated coupling). Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis parameters of this compound?

- Methodological Answer : Implement full or fractional factorial designs to evaluate variables like temperature, catalyst loading, and reaction time. Use response surface methodology (RSM) to model interactions between factors. For example, a 2³ factorial design can identify optimal conditions for yield maximization while minimizing side products. Statistical software (e.g., JMP or Minitab) aids in data analysis and visualization .

Q. What methodologies are effective in resolving discrepancies between computational predictions and experimental outcomes in the synthesis of this compound?

- Methodological Answer : Apply hybrid computational-experimental workflows. Perform density functional theory (DFT) calculations to predict reaction pathways and transition states. Validate with kinetic studies (e.g., variable-temperature NMR) to compare activation energies. Use cheminformatics tools to reconcile discrepancies in stereochemical outcomes or byproduct formation .

Q. What strategies are recommended for analyzing contradictory pharmacological data from in vivo models involving arylcyclohexylamine derivatives?

- Methodological Answer : Conduct dose-response studies to establish therapeutic windows and assess receptor binding affinities (e.g., via radioligand assays). Cross-validate behavioral outcomes (e.g., discriminative stimulus effects in rodents) with pharmacokinetic data (e.g., plasma concentration via LC-MS). Employ meta-analysis frameworks to harmonize data from heterogeneous studies .

Q. How can researchers integrate process control systems to scale up the synthesis of this compound?

- Methodological Answer : Implement real-time monitoring using Process Analytical Technology (PAT) tools, such as inline Fourier-transform infrared (FTIR) spectroscopy. Use dynamic simulation software (e.g., Aspen Plus) to model heat and mass transfer during scale-up. Optimize batch-to-continuous transitions by analyzing residence time distributions and mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.